

# An In-depth Technical Guide to Quizalofop: Molecular Structure and Chemical Properties

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## Compound of Interest

Compound Name: Quizalofop

Cat. No.: B1680410

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of the herbicide **Quizalofop**. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

## Molecular Structure and Identification

**Quizalofop** is a selective, post-emergence herbicide used to control annual and perennial grass weeds.[1] It belongs to the aryloxyphenoxypropionate class of herbicides.[2] The active form is often the R-enantiomer, known as **Quizalofop-P**. [3] Commercially, it is frequently available as an ester, such as **Quizalofop-ethyl**, which is converted to the active acid form within the plant.

Identifier	Quizalofop	Quizalofop-ethyl
IUPAC Name	2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid[1]	ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
CAS Number	76578-12-6[1]	76578-14-8
Chemical Formula	C17H13ClN2O4[1]	C19H17ClN2O4
Molecular Weight	344.75 g/mol [1]	372.8 g/mol
Canonical SMILES	<chem>CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl</chem> [1]	<chem>CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl</chem>

Below is a 2D representation of the molecular structure of **Quizalofop**.

Caption: 2D structure of the **Quizalofop** molecule.

## Chemical and Physical Properties

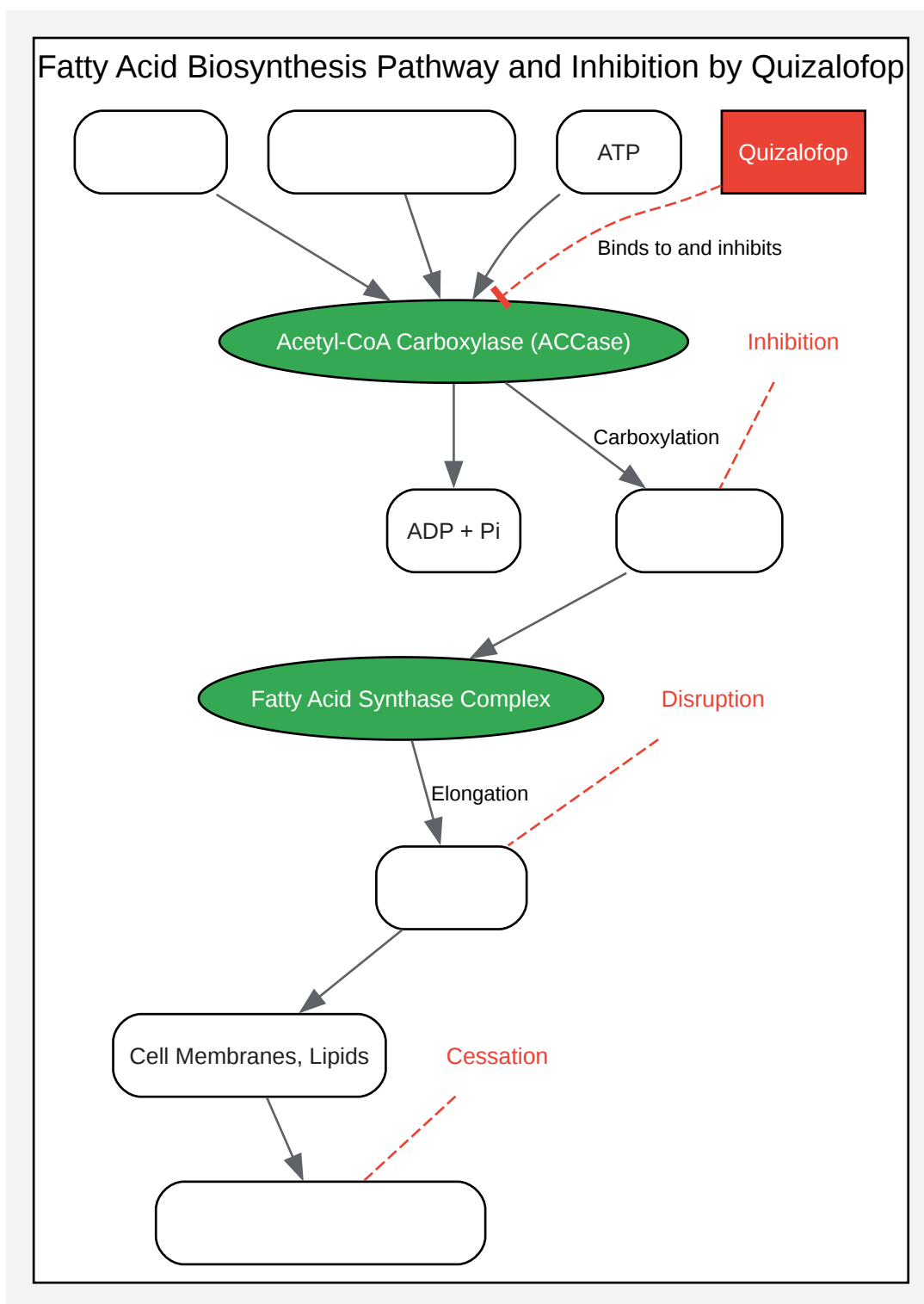
A summary of the key chemical and physical properties of **Quizalofop** and **Quizalofop-ethyl** is presented below.

Property	Quizalofop	Quizalofop-ethyl
Appearance	White powder[1]	White crystals
Melting Point	-	91.7-92.1 °C
Boiling Point	-	220 °C at 0.2 mmHg
Water Solubility	-	0.4 mg/L at 20 °C
Solubility in Organic Solvents	-	Soluble in acetone, ethanol, and xylene; sparingly soluble in hexane.
pKa (acid dissociation constant)	2.79 (Strongest Acidic)[4]	Not applicable
LogP (Octanol-Water Partition Coefficient)	-	4.28
Vapor Pressure	-	1.1 x 10 <sup>-8</sup> atm-cu m/mole

## Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

**Quizalofop** functions as a herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and for energy storage.[2][5]

The inhibition of ACCase by aryloxyphenoxypropionates like **Quizalofop** occurs in the chloroplasts of susceptible grass species.[5] This specific inhibition disrupts the production of malonyl-CoA, a key building block for fatty acid synthesis.[5][6] The disruption of fatty acid production ultimately leads to the breakdown of cell membrane integrity and cessation of growth, causing the death of the weed.[2]



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Caption: Inhibition of fatty acid synthesis by **Quizalofop**.

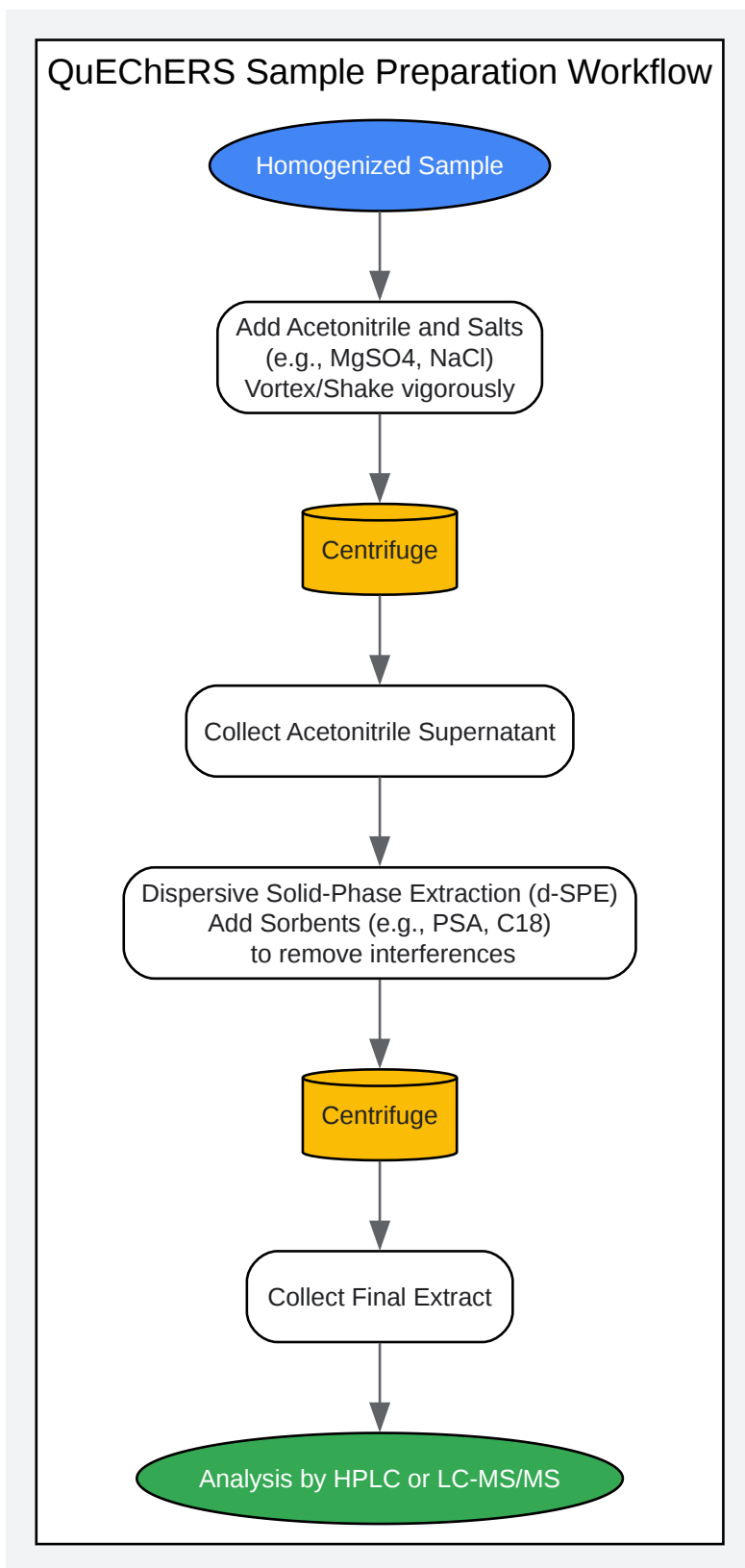
## Experimental Protocols for Analysis

The determination of **Quizalofop** and its metabolites in various matrices is crucial for residue analysis and environmental monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common analytical techniques employed.

## Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A modified QuEChERS method is often used for the extraction of **Quizalofop** from samples like soil or agricultural products.

Workflow for Sample Preparation:



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Caption: General workflow for QuEChERS sample preparation.

## Analytical Methodologies

Below is a summary of typical instrumental conditions for the analysis of **Quizalofop**.

Parameter	HPLC-UV	LC-MS/MS
Column	C18 (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)	C18 (e.g., 100 mm x 2.1 mm, 3.5 $\mu$ m)
Mobile Phase	Acetonitrile:Water (gradient or isocratic)	Acetonitrile:Water with formic acid (gradient)
Flow Rate	1.0 mL/min	0.3 mL/min
Injection Volume	20 $\mu$ L	5-10 $\mu$ L
Detector	UV at ~238 nm	Triple Quadrupole Mass Spectrometer
Ionization Mode	-	Electrospray Ionization (ESI), Positive Mode
Monitored Transitions (MRM)	-	Specific precursor/product ion pairs for Quizalofop and its metabolites.

Note: These are general conditions and should be optimized for the specific instrument and matrix being analyzed.

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## References

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